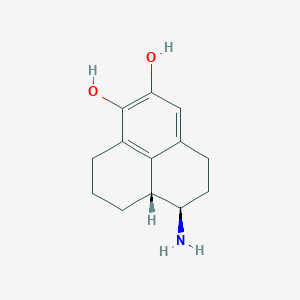
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) typically involves multi-step organic reactions. The process begins with the preparation of the phenalene core, followed by the introduction of hydroxyl and amino groups at specific positions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenalene-4,5-dione, while reduction with lithium aluminum hydride can produce 9-amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol.
Applications De Recherche Scientifique
1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,trans-(9ci)
- 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(8ci)
Uniqueness: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups
Propriétés
Numéro CAS |
772292-33-8 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(6R,6aR)-6-amino-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c14-10-5-4-7-6-11(15)13(16)9-3-1-2-8(10)12(7)9/h6,8,10,15-16H,1-5,14H2/t8-,10+/m0/s1 |
Clé InChI |
HIBLEXFOYWGUER-WCBMZHEXSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](CCC3=CC(=C(C(=C23)C1)O)O)N |
SMILES canonique |
C1CC2C(CCC3=CC(=C(C(=C23)C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


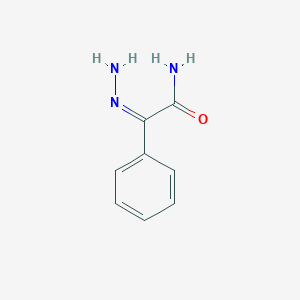

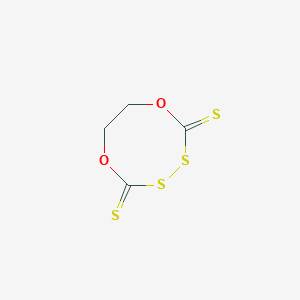
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
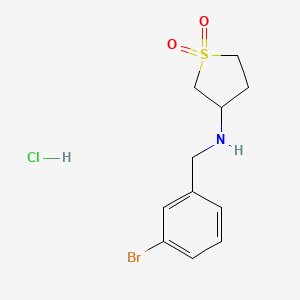
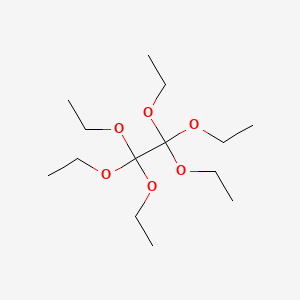
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
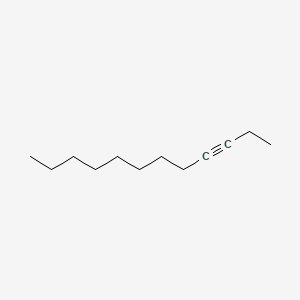
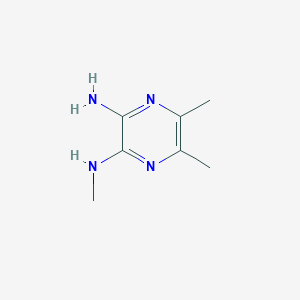

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
